![molecular formula C9H8FNO B2359520 N-(2-fluorophenyl)acrylamide CAS No. 519004-34-3](/img/structure/B2359520.png)
N-(2-fluorophenyl)acrylamide
Overview
Description
Scientific Research Applications
Pharmaceutical Research
N-(2-fluorophenyl)acrylamide: is explored in pharmaceutical research for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests it could be a precursor in synthesizing novel drugs with anti-inflammatory or antibacterial activities . The compound’s ability to interact with various biological targets can be fine-tuned by modifying its chemical structure, leading to the development of new medications.
Material Science
In material science, this compound is used to create polymers with specific characteristics. For instance, it can be incorporated into hydrogel copolymers, which have applications ranging from drug delivery systems to tissue engineering due to their biocompatibility and responsive nature .
Chemical Synthesis
N-(2-fluorophenyl)acrylamide: serves as a building block in chemical synthesis. It can be used to construct complex molecules through various organic reactions, including polymerization and cross-linking processes . This versatility makes it valuable for creating a wide range of chemical products.
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to form nanocomposites and nanostructures. These materials can have unique electrical, optical, and mechanical properties, making them suitable for use in sensors, electronics, and other advanced technologies .
Environmental Science
N-(2-fluorophenyl)acrylamide: may also find applications in environmental science, particularly in the development of materials that can absorb or neutralize pollutants. Its chemical properties could be harnessed to create filters or coatings that capture toxic substances from air or water .
Agricultural Chemistry
In agricultural chemistry, research into N-(2-fluorophenyl)acrylamide could lead to the development of new pesticides or herbicides. Its molecular structure can be modified to target specific pests or weeds, providing a more efficient and environmentally friendly approach to crop protection .
Cosmetic Industry
Lastly, the cosmetic industry could benefit from the compound’s properties by incorporating it into products as a stabilizer or active ingredient. Its ability to form bonds with other organic compounds can improve the texture and efficacy of creams, lotions, and other personal care items .
Mechanism of Action
Target of Action
N-(2-fluorophenyl)prop-2-enamide, also known as N-(2-fluorophenyl)acrylamide, is a compound that has been studied for its potential anti-inflammatory properties It’s known that similar compounds, such as acrylamide, interact with proteins like kinesin and tubulin , which play crucial roles in cell division and transport mechanisms within cells.
Mode of Action
It’s known that acrylamide and its metabolite glycidamide can react with sulfhydryl groups, leading to the formation of protein adducts This interaction can affect the function of proteins and lead to various cellular effects
Biochemical Pathways
It’s known that similar compounds can affect the pi3k-akt signaling pathway , which plays a crucial role in cell survival, growth, and proliferation
Pharmacokinetics
It’s known that similar compounds, such as acrylamide, can be metabolized in the liver to form glycidamide
Result of Action
It’s known that similar compounds can have anti-inflammatory effects . For instance, certain N-arylcinnamamide derivatives have been found to inhibit the activation of the transcription factor NF-κB , which plays a crucial role in inflammatory responses
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of similar compounds
properties
IUPAC Name |
N-(2-fluorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRBMZOMHKBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)prop-2-enamide |
Synthesis routes and methods
Procedure details
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